molecular formula C15H16O3 B1449331 Benzyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1447942-35-9

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

Cat. No. B1449331
M. Wt: 244.28 g/mol
InChI Key: JVTBEJJGKUTHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C15H16O3 . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been documented in the literature . For instance, the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate involved the stepwise construction of the cyclobutane ring from 1,3-dibromopropane . The nitrile intermediate was reduced with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .


Molecular Structure Analysis

The molecular structure of “Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is characterized by a spiro[3.3]heptane core, which is a seven-membered ring with two adjacent quaternary carbon atoms .

Scientific Research Applications

  • Regioselective Cycloaddition : Molchanov and Tran (2013) discuss the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This process results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as mixtures of two diastereoisomers (Molchanov & Tran, 2013).

  • Synthesis Routes : Meyers et al. (2009) describe two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound and its intermediates are useful for further selective derivation, providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

  • Amino Acid Synthesis : Radchenko, Grygorenko, and Komarov (2010) synthesized two novel amino acids, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Enantioselective Synthesis : O'Dowd et al. (2022) achieved the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction. This process enabled access to both enantiomers with high enantiomeric excess (ee) and facilitated the conversion to ester alcohol, amino acid, and amino alcohol building blocks (O'Dowd et al., 2022).

  • Bicyclic Synthesis : Mollet, D’hooghe, and Kimpe (2012) demonstrated a method for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative for preparing compounds significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

properties

IUPAC Name

benzyl 2-oxospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTBEJJGKUTHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of (bromomethyl)benzene (564 mg) in CHCl3 (1 mL) was added to a stirred solution of 6-oxospiro[3.3]heptane-2-carboxylic acid (462 mg) and DIPEA (0.576 mL) in acetonitrile (2 mL) and CHCl3 (2 mL) and the mixture was stirred at rt overnight. The reaction mixture was evaporated to dryness and then purified by silica gel FCC (1:1 DCM:hexanes) to afford benzyl 6-oxospiro[3.3]heptane-2-carboxylate as a clear oil.
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
0.576 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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